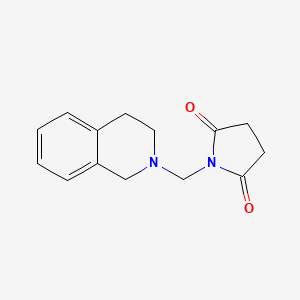

![molecular formula C14H16N2O3S2 B5577036 2-[(3-乙基-4-氧代-3,5,6,7-四氢-4H-环戊[4,5]噻吩并[2,3-d]嘧啶-2-基)硫代]丙酸](/img/structure/B5577036.png)

2-[(3-乙基-4-氧代-3,5,6,7-四氢-4H-环戊[4,5]噻吩并[2,3-d]嘧啶-2-基)硫代]丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related thieno[2,3-d]pyrimidin-4-ones and their derivatives typically involves multicomponent reactions, showcasing the adaptability of these frameworks for various chemical modifications. For instance, one-step synthetic approaches have been developed for thieno[2,3-d]pyrimidin-4(3H)-ones, demonstrating the efficiency of creating these compounds through catalytic four-component reactions involving ketones, ethyl cyanoacetate, elemental sulfur, and formamide, highlighting a green synthesis pathway with reduced catalyst loading and simplified purification processes (Shi et al., 2018).

Molecular Structure Analysis

Structural elucidation of these compounds reveals a tightly packed molecular architecture with potential for significant biological interactions. The crystallographic analysis of similar molecules has demonstrated the importance of heteroatoms in the thieno[2,3-d]pyrimidin ring system, which can influence the molecular conformation and intermolecular interactions, thereby affecting their chemical reactivity and biological activity (Hu et al., 2007).

Chemical Reactions and Properties

Chemical reactivity of these compounds involves various functional group transformations and ring-closure reactions, leading to a wide range of derivatives with diverse biological activities. The synthesis and transformation processes often exploit the nucleophilic character of the sulfur atom or the electrophilic nature of the pyrimidinone core, facilitating the introduction of various substituents that can fine-tune the chemical properties and biological activities of the final products (El-ahl et al., 2003).

Physical Properties Analysis

The physical properties of these compounds, including solubility, melting points, and crystal structure, are closely related to their chemical structure. The incorporation of thieno[2,3-d]pyrimidin-4-ones into the molecular framework can significantly alter the compound's physical characteristics, making them suitable for various formulation strategies in pharmaceutical applications. Detailed studies on hydrogen bonding within similar molecules underscore the complex interplay between structure and physical properties, which is crucial for understanding their behavior in biological systems (Dobbin et al., 1993).

科学研究应用

合成和化学反应

2-[(3-乙基-4-氧代-3,5,6,7-四氢-4H-环戊[4,5]噻吩并[2,3-d]嘧啶-2-基)硫代]丙酸是一种在各种化学合成和转化中具有潜力的化合物。其结构的复杂性允许进行多种化学反应,有助于杂环化合物的合成。例如,研究已经探索了通过涉及类似噻吩[2,3-d]嘧啶化合物的反应来合成含有环烷基(e)噻吩(2,3-b)吡啶部分的杂环化合物。这些反应导致了具有药理学和材料科学潜在应用的新化合物的产生 (Al‐Sehemi & Bakhite, 2005)。

药理学潜力

具有噻吩[2,3-d]嘧啶结构的化合物显示出有希望的药理活性。研究表明,这些化合物可以表现出镇痛、抗炎和抗惊厥特性。这表明可以探索 2-[(3-乙基-4-氧代-3,5,6,7-四氢-4H-环戊[4,5]噻吩并[2,3-d]嘧啶-2-基)硫代]丙酸的衍生物在开发新治疗剂方面的潜力。具体而言,研究已经合成和研究了 3-取代的噻吩[2,3-d]嘧啶-4(3H)-酮-2-巯基乙酸及其乙酯,揭示了这些化合物中显着的抗菌和抗炎活性 (Devani 等人,1976)。

抗炎活性

噻吩[2,3-d]嘧啶衍生物的结构框架,包括类似于 2-[(3-乙基-4-氧代-3,5,6,7-四氢-4H-环戊[4,5]噻吩并[2,3-d]嘧啶-2-基)硫代]丙酸的化合物,与抗炎特性相关。这为基于此类分子结构开发新的抗炎药的研究开辟了道路。一项关于 3-(4,6-二取代-2-硫代-1,2,3,4-四氢嘧啶-5-基)丙酸衍生物的合成和抗炎活性的研究展示了噻吩[2,3-d]嘧啶基化合物在该领域的潜力 (Mokale 等人,2010)。

属性

IUPAC Name |

2-[(11-ethyl-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3S2/c1-3-16-12(17)10-8-5-4-6-9(8)21-11(10)15-14(16)20-7(2)13(18)19/h7H,3-6H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWDMSMJXEZXAPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=C(N=C1SC(C)C(=O)O)SC3=C2CCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-cyclopropyl-4-{[4-(2-methoxyphenyl)-1-piperidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5576955.png)

![2-(4-ethyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]acetamide](/img/structure/B5576963.png)

![N-[5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B5576969.png)

![1-(ethylsulfonyl)-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]piperidine-3-carboxamide](/img/structure/B5576989.png)

![6-[4-(1H-benzimidazol-1-ylacetyl)-1-piperazinyl]-N-2-pyridinyl-3-pyridazinamine](/img/structure/B5576997.png)

![3-methyl-N,1-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5577005.png)

![3-{1-[5-(2-chlorophenyl)-2-furoyl]-2-pyrrolidinyl}-5-methylisoxazole](/img/structure/B5577017.png)

![ethyl 4-isopropyl-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B5577027.png)

![2-allyl-9-L-threonyl-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5577028.png)

![2-{[5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5577040.png)

![2-(3-methoxybenzyl)-8-(2-morpholinylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B5577058.png)